molecular formula C20H16N2O2 B4946783 2-(3-hydroxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one

2-(3-hydroxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B4946783
M. Wt: 316.4 g/mol
InChI Key: VKEATZROJSMVBC-UHFFFAOYSA-N
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Description

2-(3-hydroxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core substituted with hydroxyphenyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-hydroxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones. One common method involves the reaction of 3-hydroxybenzaldehyde with 2-aminobenzophenone in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to yield the desired quinazolinone product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-hydroxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group in the quinazolinone core can be reduced to form a dihydroquinazoline derivative.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl and hydroxyphenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It exhibits biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of 2-(3-hydroxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target proteins.

Comparison with Similar Compounds

Similar Compounds

    2-phenylquinazolin-4(3H)-one: Lacks the hydroxyphenyl group, resulting in different chemical and biological properties.

    3-phenylquinazolin-4(1H)-one: Similar structure but with variations in the substitution pattern.

    2-(4-hydroxyphenyl)-3-phenylquinazolin-4(1H)-one: Similar but with the hydroxy group at a different position on the phenyl ring.

Uniqueness

2-(3-hydroxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one is unique due to the presence of both hydroxyphenyl and phenyl groups, which contribute to its distinct chemical reactivity and biological activity. The specific positioning of these groups allows for unique interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3-hydroxyphenyl)-3-phenyl-1,2-dihydroquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2/c23-16-10-6-7-14(13-16)19-21-18-12-5-4-11-17(18)20(24)22(19)15-8-2-1-3-9-15/h1-13,19,21,23H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKEATZROJSMVBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC(=CC=C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666962
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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